molecular formula C20H23N3O4 B2727938 (3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(1H-indol-3-yl)methanone CAS No. 1396686-90-0

(3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(1H-indol-3-yl)methanone

Cat. No. B2727938
CAS RN: 1396686-90-0
M. Wt: 369.421
InChI Key: MLUAZWMMWNDKSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane, a component of the compound, has been reported from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dioxa-8-azaspiro[4.5]decane, a component of the compound, include a molar mass of 143.18 g/mol . It has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with 1,4-Dioxa-8-azaspiro[4.5]decane, a component of the compound, include skin irritation, serious eye irritation, and potential respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of water if it comes in contact with skin .

properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(1H-indole-3-carbonyl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c24-18(22-7-5-20(6-8-22)26-9-10-27-20)14-12-23(13-14)19(25)16-11-21-17-4-2-1-3-15(16)17/h1-4,11,14,21H,5-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUAZWMMWNDKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(1H-indol-3-yl)methanone

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